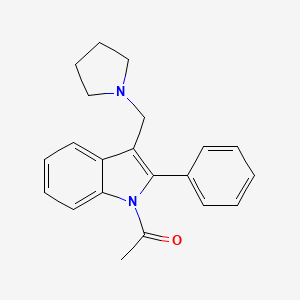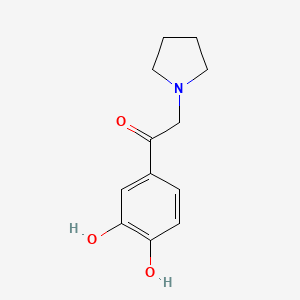
Acetophenone, 3',4'-dihydroxy-2-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- is a synthetic organic compound that belongs to the class of acetophenones This compound is characterized by the presence of a pyrrolidine ring attached to the acetophenone structure, along with two hydroxyl groups at the 3’ and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- can be achieved through several methods. One common approach involves the reaction of 2,4,6-trihydroxyacetophenone with pyrrolidine in methanol under reflux conditions. The reaction typically proceeds with an equimolar ratio of the reactants, resulting in the formation of the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxy-4-pyrrolidinyl-acetophenone: Similar structure but different hydroxyl group positions.
3’,4’-Dihydroxy-2-(methylamino)acetophenone: Contains a methylamino group instead of a pyrrolidinyl group.
Uniqueness
Acetophenone, 3’,4’-dihydroxy-2-(1-pyrrolidinyl)- is unique due to its specific substitution pattern and the presence of both hydroxyl and pyrrolidinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
16899-82-4 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C12H15NO3/c14-10-4-3-9(7-11(10)15)12(16)8-13-5-1-2-6-13/h3-4,7,14-15H,1-2,5-6,8H2 |
InChI Key |
KSZQAZXCZAHBPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


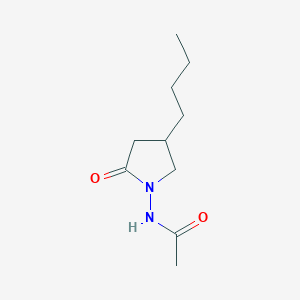

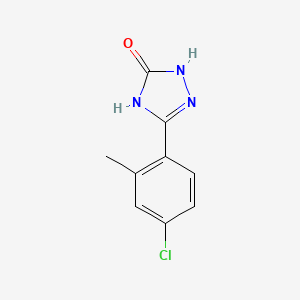

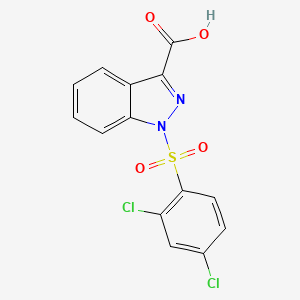
![2-{[3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]amino}ethan-1-ol](/img/structure/B12902363.png)

![1,3,4-Oxadiazole, 2-[4-(1,1-dimethylethyl)phenyl]-5-(5-iodo-2-thienyl)-](/img/structure/B12902379.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)
![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)

![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

